molecular formula C24H29N3 B12141876 2-Methyl-5-nonylindolo[2,3-b]quinoxaline

2-Methyl-5-nonylindolo[2,3-b]quinoxaline

Cat. No.: B12141876
M. Wt: 359.5 g/mol
InChI Key: OUESHEFBOIJMFZ-UHFFFAOYSA-N
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Description

2-Methyl-5-nonylindolo[2,3-b]quinoxaline: is an organic compound with a unique fused-ring structure It belongs to the indolo[2,3-b]quinoxaline family, which combines the indole and quinoxaline moieties

    Chemical Formula: CHN

    IUPAC Name: this compound

    Molecular Weight: 377.4 g/mol

Preparation Methods

Synthesis:: One effective synthetic route involves the tandem ortho-C–H functionalization reactions of 2-arylquinoxalines with sulfonyl azide, followed by one-pot oxidation. This method yields a broad range of biologically active N-substituted 6H-indolo[2,3-b]quinoxalines .

Industrial Production:: While industrial-scale production methods may vary, researchers have developed efficient synthetic strategies for this compound. These methods ensure high yields and purity.

Chemical Reactions Analysis

Reactivity::

    Oxidation: 2-Methyl-5-nonylindolo[2,3-b]quinoxaline can undergo oxidation reactions.

    Reduction: It may also participate in reduction processes.

    Substitution: Substituent modifications are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.

Major Products:: The specific products depend on reaction conditions and substituents. Detailed studies are needed to identify major reaction products.

Scientific Research Applications

Chemistry::

    Redox Flow Batteries: Recent research highlights indolo[2,3-b]quinoxaline derivatives as promising anolytes for nonaqueous redox flow batteries.

Biology and Medicine::

    Biological Activity: Investigate its potential as an anticancer or antimicrobial agent.

    Pharmacology: Explore its interactions with cellular targets.

Industry::

    Materials Science: Evaluate its use in organic electronics or optoelectronic devices.

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

While 2-Methyl-5-nonylindolo[2,3-b]quinoxaline is unique, other related compounds include:

    Indolo[2,3-b]quinoxalines: Explore their structural variations and properties.

Properties

Molecular Formula

C24H29N3

Molecular Weight

359.5 g/mol

IUPAC Name

9-methyl-6-nonylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C24H29N3/c1-3-4-5-6-7-8-11-16-27-22-15-14-18(2)17-19(22)23-24(27)26-21-13-10-9-12-20(21)25-23/h9-10,12-15,17H,3-8,11,16H2,1-2H3

InChI Key

OUESHEFBOIJMFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C2=C(C=C(C=C2)C)C3=NC4=CC=CC=C4N=C31

Origin of Product

United States

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